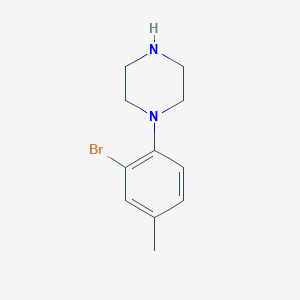

1-(2-Bromo-4-methylphenyl)piperazine

CAS No.: 501903-61-3

Cat. No.: VC18208307

Molecular Formula: C11H15BrN2

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501903-61-3 |

|---|---|

| Molecular Formula | C11H15BrN2 |

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 1-(2-bromo-4-methylphenyl)piperazine |

| Standard InChI | InChI=1S/C11H15BrN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

| Standard InChI Key | YXNYVWCWPRQXTR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)N2CCNCC2)Br |

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound is 1-(2-bromo-4-methylphenyl)piperazine, with a molecular formula of C₁₁H₁₅BrN₂ and a molecular weight of 283.16 g/mol . Its structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) connected to a substituted phenyl group. Key structural features include:

-

Bromine substituent: Positioned at the 2-position of the phenyl ring, this electronegative atom influences electronic distribution and reactivity.

-

Methyl group: Located at the 4-position, this alkyl substituent contributes steric bulk and modulates solubility.

The compound’s SMILES notation is CN1CCN(CC1)C2=C(C=CC(=C2)C)Br, and its InChIKey is IFWKQIRKZOVRKH-UHFFFAOYSA-N . X-ray crystallography data for analogous compounds, such as 1-(4-bromo-2-methylphenyl)piperazine-2,5-dione, reveal planar piperazine rings and dihedral angles between the phenyl and piperazine groups of approximately 85° .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-(2-bromo-4-methylphenyl)piperazine typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. A representative pathway includes:

-

Bromination of 4-methylaniline: Introduction of bromine at the 2-position using brominating agents like N-bromosuccinimide (NBS).

-

Coupling with piperazine: Reaction of 2-bromo-4-methylaniline with piperazine in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) at elevated temperatures .

Alternative methods employ Ullmann-type couplings or Buchwald-Hartwig aminations, which utilize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate aryl-nitrogen bond formation . These methods often achieve yields of 60–75%, though optimization is required to minimize side products like diarylamines.

Reactivity Profile

The compound exhibits three primary reactivity modes:

-

Nucleophilic substitution: The bromine atom can be displaced by nucleophiles (e.g., amines, thiols) to form derivatives such as 1-(2-amino-4-methylphenyl)piperazine.

-

Electrophilic aromatic substitution: The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the methyl group.

-

Piperazine ring functionalization: Alkylation or acylation at the secondary nitrogen atoms modifies solubility and biological activity.

Physicochemical Characterization

Experimental and computed physicochemical properties are summarized below:

Spectroscopic data for related compounds include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.15 (t, J = 5.0 Hz, 4H, piperazine), 2.75 (t, J = 5.0 Hz, 4H, piperazine), 2.30 (s, 3H, CH₃) .

-

IR (KBr): 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic), 1450 cm⁻¹ (C-N stretch).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antipsychotics: Functionalization of the piperazine ring yields dopamine D₂ receptor ligands.

-

Anticancer agents: Bromine facilitates radioisotope labeling for imaging or targeted therapy.

Material Science

Brominated aromatic piperazines are incorporated into:

-

Liquid crystals: Their rigid structures enhance thermal stability in display technologies.

-

Polymer additives: Flame-retardant properties due to bromine’s radical scavenging ability.

Comparative Analysis with Related Compounds

The 2-bromo-4-methyl substitution in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs.

Challenges and Future Directions

Current limitations include:

-

Synthetic scalability: Palladium-catalyzed methods require costly catalysts and stringent conditions.

-

Toxicity data: Brominated aromatics may pose bioaccumulation risks, necessitating ADMET studies.

Future research should prioritize:

-

Green chemistry approaches: Utilizing biocatalysts or solvent-free conditions.

-

Structure-activity relationship (SAR) studies: Optimizing substituents for target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume